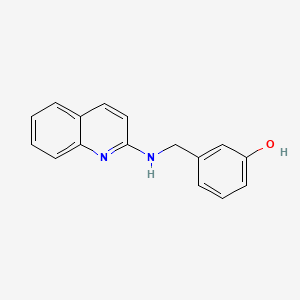

3-(Quinolin-2-ylaminomethyl)-phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Quinolin-2-ylaminomethyl)-phenol is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of 3-(Quinolin-2-ylaminomethyl)-phenol

The synthesis of quinoline derivatives, including this compound, typically involves several established methods. These methods include:

- Friedländer Synthesis : A classical method for synthesizing quinolines through the condensation of an aniline with a carbonyl compound.

- Skraup Reaction : Involves the reaction of aniline with glycerol and sulfuric acid, producing quinoline derivatives.

- Pfitzinger Reaction : A reaction that utilizes ortho-haloanilines and α,β-unsaturated carbonyl compounds to yield quinoline derivatives.

These methodologies allow for the introduction of various functional groups, enhancing the biological activity of the resulting compounds .

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry. Some notable activities include:

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antibacterial properties against various strains, including Escherichia coli and Klebsiella pneumoniae. For instance, derivatives synthesized from quinoline scaffolds have shown effectiveness against resistant bacterial strains .

Anticancer Properties

Compounds featuring the quinoline moiety have been identified as potential anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Antiviral Activity

Recent findings suggest that quinoline derivatives exhibit antiviral properties against several viruses, including HIV and Zika virus. The mechanism often involves inhibiting viral replication and interfering with viral entry into host cells .

Antimalarial Activity

This compound has been explored for its antimalarial properties, particularly in combating Plasmodium falciparum. Studies have reported that certain derivatives can effectively inhibit the growth of malaria parasites, showcasing their potential as new antimalarial agents .

Case Study 1: Antimicrobial Efficacy

A study conducted by Desai et al. highlighted the synthesis of various quinoline derivatives, including this compound, which exhibited potent antimicrobial activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy compared to standard antibiotics .

Case Study 2: Anticancer Mechanisms

Research published in the Journal of Medicinal Chemistry detailed how a series of quinoline-based compounds were tested against different cancer cell lines. The results showed that these compounds could significantly reduce cell viability through apoptosis induction, indicating their potential as chemotherapeutic agents .

Case Study 3: Antiviral Screening

In another study focusing on antiviral applications, researchers evaluated the effectiveness of this compound against HIV strains. The compound was shown to inhibit viral replication effectively, suggesting its potential role in developing new antiviral therapies .

Data Tables

特性

分子式 |

C16H14N2O |

|---|---|

分子量 |

250.29 g/mol |

IUPAC名 |

3-[(quinolin-2-ylamino)methyl]phenol |

InChI |

InChI=1S/C16H14N2O/c19-14-6-3-4-12(10-14)11-17-16-9-8-13-5-1-2-7-15(13)18-16/h1-10,19H,11H2,(H,17,18) |

InChIキー |

LKSUDSMBCAWGGX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NCC3=CC(=CC=C3)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。